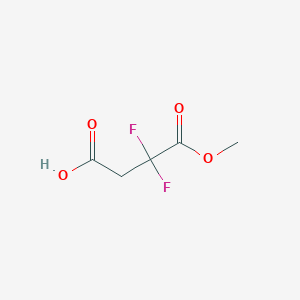

3,3-difluoro-4-methoxy-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVIXFMGCKOHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 4 Methoxy 4 Oxobutanoic Acid

Retrosynthetic Analysis of the 3,3-Difluoro-4-methoxy-4-oxobutanoic Acid Scaffold

A retrosynthetic analysis of this compound simplifies the complex target molecule into more readily available starting materials. The primary disconnection strategy involves the C-F bonds. The gem-difluoro group is recognized as being synthetically derived from a carbonyl group. This leads to a key precursor: a β-keto ester, specifically methyl 3-formyl-4-oxobutanoate (or a related dicarbonyl species). nih.gov

Further disconnection of this β-keto ester precursor via a Claisen condensation logic breaks the molecule down into simpler C2 ester fragments. libretexts.orglibretexts.org This conceptual breakdown suggests that a forward synthesis could involve the condensation of two ester molecules, followed by the crucial deoxofluorination step to install the gem-difluoro group. An alternative disconnection strategy might involve umpolung chemistry, where the normal polarity of functional groups is inverted to achieve the desired bond formations. youtube.com

De Novo Synthesis Approaches

Building upon the retrosynthetic blueprint, several de novo (from scratch) synthesis strategies can be devised. These primarily involve either building the carbon skeleton first and then fluorinating, or using fluorinated building blocks.

The introduction of fluorine is a critical step and can be achieved through several distinct mechanisms. Fluorinating agents are broadly classified as nucleophilic, where a fluoride (B91410) anion is the active species, or electrophilic, where an electron-deficient fluorine atom reacts. tcichemicals.com

Electrophilic fluorination is a powerful method for creating C-F bonds, often by substituting an acidic hydrogen. Reagents such as Selectfluor (a derivative of DABCO) are widely used for this purpose. beilstein-journals.orgresearchgate.net In the context of synthesizing the target molecule, a precursor like a methyl 3-oxobutanoate derivative could be subjected to double fluorination at the C3 position. The reaction would involve the formation of an enolate intermediate, which then attacks the electrophilic fluorine source. nih.gov

Another approach involves the use of hypervalent iodine compounds in the presence of a fluorine source like hydrogen fluoride (HF). nih.gov These reagents can effectively fluorinate 1,3-dicarbonyl compounds. nih.gov A study by Shibata et al. demonstrated a method for converting carboxylic acids into acyl fluorides using Selectfluor and elemental sulfur, showcasing a direct deoxyfluorination approach. organic-chemistry.org

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride anion. ucla.edu Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are common choices for converting hydroxyl groups and carbonyls into fluorides. tcichemicals.comorganic-synthesis.com For the synthesis of this compound, a precursor containing a hydroxyl group or a different leaving group at the C3 position could be fluorinated.

The development of novel reagents and catalytic systems aims to overcome challenges associated with the low solubility and high basicity of simple fluoride salts. ucla.edu For instance, the combination of Et3N·3HF can serve as an effective nucleophilic fluorinating agent, sometimes offering better stereocontrol and reducing elimination byproducts compared to other reagents. nih.gov

One of the most direct methods for installing a gem-difluoro unit is the deoxofluorination of a ketone. cas.cn This reaction replaces the oxygen atom of a carbonyl group with two fluorine atoms. The precursor for this reaction would be methyl 3-oxo-4-oxobutanoate. Reagents such as Deoxofluor [bis(2-methoxyethyl)aminosulfur trifluoride] are highly effective for this transformation. organic-synthesis.comresearchgate.net The reaction typically proceeds by adding the deoxofluorinating agent to the carbonyl compound in an anhydrous solvent like dichloromethane (B109758). organic-synthesis.com While highly effective for aldehydes and alkyl ketones, the carbonyl groups of diaryl ketones can be less reactive and require harsher conditions. orgsyn.org

Table 1: Comparison of Fluorination Methodologies

| Method | Reagent Example(s) | Typical Substrate | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | 1,3-Dicarbonyl compounds, activated methylene (B1212753) groups | Replaces acidic protons with fluorine; often uses enolate intermediates. beilstein-journals.orgnih.gov |

| Nucleophilic Fluorination | DAST, Deoxofluor, PyFluor, Et3N·3HF | Alcohols, halides, sulfonates | Displaces a leaving group with a fluoride anion; can be stereospecific. tcichemicals.comucla.edunih.gov |

| Deoxofluorination | Deoxofluor, DAST | Aldehydes, Ketones | Converts a C=O group directly to a CF2 group; very direct route to gem-difluoro compounds. organic-synthesis.comresearchgate.netorgsyn.org |

The formation of the β-keto ester moiety is a foundational step in many synthetic routes. The Claisen condensation is a classic and reliable method for this purpose. libretexts.orglibretexts.org This reaction involves the base-mediated condensation of two ester molecules. For instance, the self-condensation of methyl acetate (B1210297) in the presence of a strong base like sodium methoxide (B1231860) would form methyl acetoacetate (B1235776), a core β-keto ester structure.

A "crossed" Claisen condensation between two different esters can also be employed. libretexts.orglibretexts.org To avoid a complex mixture of products, this is typically performed when one of the esters has no α-hydrogens and can only act as the electrophile. libretexts.org Alternatively, the condensation between a ketone enolate and an ester can form a β-dicarbonyl compound, providing another route to the necessary precursor. aklectures.com More advanced methods may utilize palladium-catalyzed condensation reactions to form the keto-ester scaffold under neutral conditions. nih.gov The acylation of ketone enolates with reagents like ethyl chloroformate is another viable strategy for synthesizing β-keto esters. researchgate.net

Multi-Component Reactions in the Formation of the 3,3-Difluorobutanoic Acid Core

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach is prized for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. tcichemicals.com The application of MCRs is particularly relevant in medicinal chemistry for creating libraries of structurally diverse compounds. nih.govnih.gov

In the context of synthesizing fluorinated compounds, MCRs provide a convergent and powerful strategy. A notable example is the three-component difluoroalkylation of alkenes. Research by Shu and coworkers demonstrated that a combination of copper and visible-light catalysis can facilitate the reaction of alkenes with fluoroalkyl halides and boronic acids, realizing a γ-arylation of carbonyl compounds. mdpi.com Such reactions proceed through a cascade of elementary steps, often involving equilibria that ultimately flow into an irreversible step to yield the final product. organic-chemistry.org

While a direct one-pot MCR for this compound is not prominently documented, the principles of MCRs, such as the Ugi and Passerini reactions which utilize carboxylic acids, amines, aldehydes/ketones, and isonitriles, offer a conceptual framework. tcichemicals.comnih.gov For instance, a hypothetical MCR could involve a difluorinated carbonyl compound, an isonitrile, and a component providing the carboxylic acid moiety to assemble the 3,3-difluorobutanoic acid core. The development of such a process would represent a significant advancement in the efficient synthesis of this and related fluorinated structures.

Synthetic Routes from Readily Available Fluorinated Precursors

Utilizing Difluorinated Acyl Halides or Esters as Starting Materials

Difluorinated acyl halides and esters serve as fundamental building blocks for synthesizing more complex fluorinated molecules. Acyl fluorides, in particular, are noted for their stability compared to other acyl halides, making them easier to handle while retaining sufficient reactivity for acylation reactions. beilstein-journals.orgresearchgate.net Various methods have been developed for the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.orgresearchgate.netorganic-chemistry.org

A historically significant route to the core structure of this compound involves the condensation of difluoroacetic acid esters. The synthesis of methyl and ethyl esters of 4,4-difluoro-3-oxobutanoic acid via the reaction of corresponding fluorinated esters with acetic acid esters under basic conditions has been known for decades. google.com This reaction is a form of the Claisen condensation, where a difluoroacetic ester (e.g., methyl difluoroacetate) is treated with a base to form an enolate, which then attacks the carbonyl group of another ester (e.g., methyl acetate). The resulting β-keto ester, methyl 4,4-difluoro-3-oxobutanoate, is a direct precursor to the target acid.

However, alternative routes using polyfluoro carboxylic acid chlorides or anhydrides in the presence of a tertiary amine base have been reported as unsatisfactory for producing difluoroacetoacetates, despite being effective for trifluoroacetoacetates. google.com

Table 1: Claisen-Type Condensation for 4,4-Difluoro-3-oxobutanoic Acid Esters

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl difluoroacetate | Methyl acetate | Sodium methoxide | Methyl 4,4-difluoro-3-oxobutanoate |

| Ethyl difluoroacetate | Ethyl acetate | Sodium ethoxide | Ethyl 4,4-difluoro-3-oxobutanoate |

This table illustrates the general reactants for the Claisen-type condensation to form the β-keto ester core.

Transformations of Fluorinated Alkenes and Alkynes

Fluorinated alkenes and alkynes are versatile intermediates in organofluorine chemistry due to the unique reactivity conferred by the fluorine atoms. numberanalytics.com Gem-difluoroalkenes, in particular, are valuable building blocks for preparing a wide spectrum of fluorinated compounds. nih.gov Transition metal-catalyzed transformations of these specialized alkenes are a major focus of modern synthetic chemistry. nih.govbeilstein-journals.orgnih.gov

A significant strategy involves the difluoroalkylation of molecules that already contain a carboxylic acid functional group. In 2018, Li's group reported a copper-catalyzed difluoroalkylation of alkenyl carboxylic acids under mild conditions. mdpi.com This method allows for the direct formation of high-value lactones containing a CF₂ group in moderate to excellent yields. mdpi.com The proposed mechanism involves the generation of a difluoroalkyl radical from a precursor like RCF₂Br via a single-electron transfer from a Cu(I) species. mdpi.com This radical then adds to the double bond of the unsaturated carboxylic acid, leading to the final product. mdpi.com

The fluorination of alkenes can be achieved through various pathways, including electrophilic, nucleophilic, and radical mechanisms, to introduce fluorine atoms into a molecule. numberanalytics.com These methods are crucial for synthesizing fluoro-containing heterocycles and other complex structures. numberanalytics.comrsc.org

Conversion of Malonic Acid Derivatives to Fluorinated Carboxylic Acids

Malonic acid and its derivatives are classic starting materials in organic synthesis, often used for creating carboxylic acids via alkylation followed by decarboxylation. This strategy can be adapted to produce fluorinated carboxylic acids. A general approach involves the fluorination of an acyl malonate intermediate. bohrium.comresearchgate.net

The sequence begins with the activation of a carboxylic acid, for example with carbonyldiimidazole (CDI), followed by reaction with a malonic ester like diethyl malonate. bohrium.comresearchgate.net The resulting acyl malonate possesses a highly acidic methylene group, which can be efficiently fluorinated. For the synthesis of a difluorinated compound, a strong electrophilic fluorinating agent such as Selectfluor can be used, potentially in a stepwise or one-pot manner, to introduce two fluorine atoms at the α-position of the dicarbonyl compound. bohrium.comresearchgate.net The selective mono- and difluorination of 1,3-dicarbonyl compounds has been demonstrated. researchgate.net

The final step is the hydrolysis of the ester groups and subsequent decarboxylation, which is often facile for β-keto acids or malonic acids, to yield the target 3,3-difluorobutanoic acid derivative. This method provides a powerful way to construct the target molecule from simple, readily available carboxylic acid and malonate precursors. bohrium.com

Catalytic Approaches in the Synthesis of this compound

Transition Metal-Catalyzed Syntheses (e.g., Copper, Iron, Silver)

The formation of carbon-fluorine bonds has been significantly advanced by the development of transition metal-catalyzed reactions. beilstein-journals.orgnih.gov Metals such as copper, iron, and silver have emerged as effective catalysts for various fluorination and fluoroalkylation reactions, often operating under mild conditions with high functional group tolerance. beilstein-journals.orgnih.gov

Copper-Catalyzed Syntheses Copper catalysis is a cornerstone of modern fluoroalkylation chemistry. nih.gov Copper catalysts are highly effective in mediating difluoroalkylation reactions that proceed through radical pathways. mdpi.comacs.orgacs.orgresearchgate.net These reactions often involve the generation of a difluoroalkyl radical from a suitable precursor, which then engages with an unsaturated substrate. mdpi.com For instance, copper-catalyzed tandem cyclizations have been developed to construct difluorinated bicyclic amidines, showcasing the power of this approach in building complex fluorinated heterocycles. acs.orgacs.org A key advantage of many copper-catalyzed systems is their ability to function under mild conditions, making them suitable for the late-stage functionalization of complex molecules. mdpi.com

Table 2: Examples of Copper-Catalyzed Difluoroalkylation Reactions

| Reaction Type | Substrate | Difluoroalkyl Source | Catalyst System | Key Feature | Reference |

| Lactonization | Alkenyl Carboxylic Acids | RCF₂Br | Cu(I) | Forms CF₂-containing lactones | mdpi.com |

| Tandem Cyclization | N-cyanamide alkene | Difluoroalkyl radical precursor | Cu(I) | Constructs difluorinated bicyclic amidines | acs.org |

| Aryl Acetylene Alkylation | Aryl Acetylene | Bromodifluoroamide | Cu catalyst | Synthesizes α-alkynyl-α,α-difluoroacetamides | mdpi.comresearchgate.net |

Iron-Catalyzed Syntheses Iron, being an inexpensive and abundant metal, is an attractive catalyst for C-H functionalization. A mild, one-pot method for benzylic fluorination using commercially available iron(II) acetylacetonate (B107027) (Fe(acac)₂) and Selectfluor has been reported. acs.orgorganic-chemistry.orglookchem.com This system demonstrates excellent yield and selectivity for the fluorination of benzylic sp³ C-H bonds, which are traditionally challenging to functionalize directly. acs.orgorganic-chemistry.orglookchem.com The reaction tolerates a broad range of functional groups, including ketones and esters. acs.orgorganic-chemistry.org While many examples focus on benzylic positions, the development of iron-catalyzed C-H fluorination provides a valuable tool for introducing fluorine into organic molecules. acs.org The mechanism is thought to involve short-lived radical intermediates, with the fluorine atom transfer being mediated directly by the iron catalyst. acs.org

Silver-Catalyzed Syntheses Silver catalysts have carved a niche in promoting unique transformations, particularly decarboxylative reactions. acs.org Silver(I) salts can catalyze the decarboxylative fluorination of aliphatic carboxylic acids using reagents like Selectfluor. acs.org Mechanistic studies suggest that the reaction proceeds through a silver(II) intermediate, which is generated by the oxidation of Ag(I) by Selectfluor. acs.org This Ag(II) species facilitates the decarboxylation of the carboxylic acid to generate a carbon-centered radical, which is then trapped by a fluorine source. acs.org This methodology has also been extended to generate difluoromethylene radicals from the oxidative decarboxylation of difluoroacetates, providing an efficient pathway to C-CF₂ bond formation. rsc.org Furthermore, silver catalysis has been employed in the difunctionalization of activated alkenes and the selective deprotection of silyl-protected alkynes, highlighting its versatility in organic synthesis. acs.orgorganic-chemistry.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful strategy for the synthesis of complex fluorinated compounds. youtube.com These methodologies offer mild reaction conditions and often high stereoselectivity, avoiding the use of transition metals which can lead to toxic waste. youtube.comnih.gov In the context of synthesizing fluorinated keto-esters, organocatalytic approaches can facilitate key bond-forming reactions with high precision.

The development of organocatalytic methods for producing fluorinated derivatives is of considerable interest due to the unique properties fluorine imparts on bioactive compounds. nih.gov Chiral secondary amines, such as derivatives of proline, are powerful organocatalysts for transformations involving carbonyl compounds. semanticscholar.org For instance, catalysts like (S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethyl-silanyloxymethyl]pyrrolidine have been shown to be effective in catalyzing reactions that could be adapted for the synthesis of fluorinated pyran derivatives. semanticscholar.org Such reactions proceed via the formation of enamine or iminium ion intermediates, allowing for the stereoselective functionalization of aldehydes and ketones. youtube.com

A direct organocatalytic approach for creating optically active propargylic fluorides has been demonstrated using as little as 0.25 mol% of a pyrrolidine-based catalyst, achieving enantioselectivities up to 99% ee. nih.gov This highlights the efficiency and atom economy of organocatalytic systems. nih.gov Furthermore, organocatalysis enables domino and multicomponent reactions, where multiple bonds and stereocenters are formed in a single pot, increasing synthetic efficiency. semanticscholar.org A significant green chemistry advantage of these protocols is the potential to avoid by-products, chromatographic work-up, and the use of transition metals. nih.gov The scalability of these methods has also been demonstrated, with some organocatalytic reactions being successfully upscaled without loss of yield or stereoselectivity. nih.gov

Biocatalytic Strategies in Fluorinated Keto-Ester Synthesis (e.g., Ketoreductases)

Biocatalysis has emerged as a highly effective and environmentally friendly approach for producing chiral molecules, with ketoreductases (KREDs) being particularly valuable for the asymmetric synthesis of chiral alcohols. nih.govrsc.org These enzymes catalyze the stereoselective reduction of ketones, a key transformation for producing intermediates for pharmaceuticals and other bioactive compounds. nih.govrsc.org The application of KREDs is especially relevant for the synthesis of fluorinated keto-esters, where the creation of specific stereoisomers is often crucial for biological activity.

Commercially available KRED enzymes can be used to synthesize α-fluoro-β-hydroxy esters with high enantio- and diastereomeric excess from racemic α-fluoro-β-keto ester substrates through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edu In this process, the less reactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% of a single stereoisomer of the product. nih.gov The development of protein engineering has further expanded the utility of KREDs, enabling the production of chiral alcohols with high stereoselectivity. nih.gov

Research has demonstrated the specific outcomes of different ketoreductases. For example, in the reduction of racemic α-fluoro-β-keto esters, specific enzymes can yield either the syn or anti diastereomers with high purity. alaska.edu This selectivity is critical for accessing optically pure α-fluoro-β-hydroxy esters, which are valuable intermediates for medicinally relevant compounds. alaska.edu

| Enzyme | Predominant Product Isomer | Stereochemical Outcome | Notes |

|---|---|---|---|

| KRED 110 | anti 2S,3S | High diastereomeric and enantiomeric excess | Yields the anti isomer for various aromatic substrates. |

| KRED 130 | syn 2S,3R | Predominantly yields the syn isomer | Demonstrates less specificity compared to KRED 110. |

The use of biocatalysis aligns with green chemistry principles by operating under mild conditions and often in aqueous media, representing a sustainable alternative to traditional chemical methods. nih.govnih.gov

Optimization of Reaction Conditions and Synthetic Efficiency for this compound

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical parameters in the synthesis of fluorinated compounds, significantly influencing reaction rates, yields, and selectivity. rsc.orgacs.org Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been identified as remarkable solvents that can enhance reactivity and selectivity in challenging C–H activation reactions. rsc.org In some syntheses, acetonitrile (B52724) has been found to provide an optimal balance between conversion and selectivity, while also being a "greener" alternative to solvents like dichloromethane and benzene. scielo.br

Temperature has a profound effect on reaction thermodynamics and kinetics. For instance, in the solvent extraction of fluorine ions, the extraction efficiency was observed to increase significantly with temperature, reaching a maximum of 95.7% at 100 °C. acs.org However, for other processes, an inverse relationship is observed, where a lower temperature is more favorable. acs.org In the synthesis of dihydrobenzofuran neolignans, reflux conditions at 85 °C were found to be most efficient. scielo.br Optimizing temperature is a balancing act; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired by-products, thus reducing selectivity. scielo.brnih.gov Therefore, careful temperature control is essential for maximizing the yield of the desired product. researchgate.net

| Process | Temperature Range (°C) | Observation | Source |

|---|---|---|---|

| Fluorine Extraction | 15 to 100 | Efficiency increased from 38.4% to a maximum of 95.7% at 100 °C. | acs.org |

| Stripping of Fluorine | 15 to 100 | Efficiency decreased with increasing temperature, with a maximum of 64.3% at 15 °C. | acs.org |

| Oxidative Coupling | Ambient to Reflux (85 °C) | Reflux condition was the most efficient. | scielo.br |

Reagent Stoichiometry and Purity Considerations

The precise control of reagent stoichiometry is fundamental to achieving high synthetic efficiency and product purity. The molar ratios of reactants, catalysts, and any additives must be carefully optimized to drive the reaction to completion while minimizing side reactions. For example, in a scandium-catalyzed reaction, increasing the catalyst loading of Sc(OTf)₃ from 3 mol% to 5 mol% dramatically increased the product yield from 29% to 98%. researchgate.net Similarly, in a trans-esterification of β-keto esters, a slight excess of the alcohol (1.1 equivalents) was used to achieve excellent yields under solvent-free conditions. nih.gov

The purity of starting materials and reagents is also a critical factor. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of difficult-to-separate by-products, ultimately lowering the yield and quality of the final product. The synthesis of fluorinated building blocks often requires purification steps, such as column chromatography, to isolate the desired compound. nih.govnih.gov Avoiding these steps through highly selective reactions is a key goal for improving process efficiency. nih.gov

| Reaction | Reagent | Condition Tested | Resulting Yield | Source |

|---|---|---|---|---|

| Three-component synthesis | Sc(OTf)₃ Catalyst | 3 mol% | 29% | researchgate.net |

| 5 mol% | 98% | |||

| Oxidative Coupling | Ag₂O Oxidant | 0.5 equivalents | Most efficient conversion | scielo.br |

| Trans-esterification | Alcohol | 1.1 equivalents | 87-95% | nih.gov |

Process Intensification and Green Chemistry Principles in Fluorinated Synthesis

Process intensification and green chemistry are transformative approaches aimed at developing more efficient, safer, and environmentally sustainable chemical processes. primescholars.comepfl.ch These principles are highly relevant to fluorinated synthesis, which has traditionally involved hazardous reagents like elemental fluorine or HF. cas.cndovepress.com The goal of green fluorine chemistry is to develop methods that are more atom-economic and avoid the generation of toxic materials. cas.cn

Process intensification involves designing compact and highly efficient reactors, such as microreactors or flow reactors, which allow for precise control over reaction parameters like temperature and residence time. primescholars.com This leads to higher yields, lower waste generation, and safer handling of reactive intermediates. primescholars.com Flow chemistry, a key aspect of process intensification, conducts reactions in a continuous stream, which can streamline production and enable the integration of multiple reaction steps, reducing the need for intermediate purification. primescholars.com

Adopting greener synthetic strategies is crucial. Organocatalysis, for example, represents a significant advance by avoiding the use of transition metals and often proceeding under mild conditions without the need for extensive purification. nih.gov Biocatalytic methods, such as those using ketoreductases, also align with green principles by utilizing enzymes that operate in environmentally benign solvents like water. nih.gov The use of less hazardous and more readily available fluorine sources, such as alkali metal fluorides, is another key objective in making fluorinated synthesis more sustainable. dovepress.com

Scalability of Synthetic Methods

The ability to scale a synthetic method from the laboratory bench to industrial production is a critical consideration in chemical manufacturing. For fluorinated building blocks, which are essential in drug discovery and materials science, a viable synthetic route must be scalable to the multi-gram or even kilogram level. tandfonline.comyoutube.com

Several modern synthetic methodologies for fluorinated compounds have demonstrated good scalability. An organocatalytic method for producing bisoxindoles was shown to be scalable without compromising the high yield and stereoselectivity achieved at the lab scale. nih.gov Similarly, a protocol for the trans-esterification of chiral alcohols was successfully applied on a multi-gram scale without a decrease in yield. nih.gov The decagram-scale synthesis of fluorinated cyclobutane-derived building blocks has also been reported, starting from commercially available chemicals. researchgate.net

However, scaling up fluorinated synthesis presents challenges. Reactions that work well on a small scale may behave differently in larger reactors due to issues with heat and mass transfer. Furthermore, the cost and availability of specialized reagents and catalysts can become limiting factors at a larger scale. tandfonline.com Therefore, the development of robust, cost-effective, and scalable processes remains a key focus in organofluorine chemistry. cas.cndovepress.com

Chemical Reactivity and Mechanistic Investigations of 3,3 Difluoro 4 Methoxy 4 Oxobutanoic Acid

Nucleophilic and Electrophilic Reactivity Profiles

A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts a pair of electrons. masterorganicchemistry.comyoutube.com The reactivity of 3,3-difluoro-4-methoxy-4-oxobutanoic acid can be analyzed by identifying its nucleophilic and electrophilic centers. The oxygen atoms of the carbonyl groups possess lone pairs and can act as nucleophiles (or Lewis bases), while the carbonyl carbons are electron-deficient and serve as primary electrophilic sites for nucleophilic attack. masterorganicchemistry.commdpi.com

The carboxylic acid moiety (-COOH) is a primary site of reactivity. Its most characteristic reaction is deprotonation to form a carboxylate anion. The acidity of this group is significantly enhanced by the presence of the adjacent gem-difluoro substituents. The fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density from the rest of the molecule. This effect stabilizes the resulting carboxylate conjugate base, thereby lowering the pKa of the acid compared to its non-fluorinated analogue, succinic acid monomethyl ester.

The electrophilic carbon of the carboxylic acid can undergo nucleophilic attack, leading to substitution reactions. For example, it can be converted to esters (esterification) by reacting with alcohols under acidic conditions, or to amides by reacting with amines, typically after activation with reagents like thionyl chloride to form an acyl chloride.

The methoxycarbonyl group (-COOCH₃) is another significant electrophilic center. The carbonyl carbon is susceptible to nucleophilic acyl substitution. Common reactions include:

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methoxy group with a different alkoxy group.

Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively.

Similar to the carboxylic acid group, the electrophilicity of the ester's carbonyl carbon is intensified by the α-gem-difluoro group, making it more susceptible to nucleophilic attack compared to a non-fluorinated β-keto ester.

The two fluorine atoms at the C3 position are the most critical determinants of the molecule's unique reactivity. Fluorine is the most electronegative element, and its presence leads to profound electronic effects.

Inductive Effect: The primary influence is a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, drawing electron density away from the carbon backbone. This electron withdrawal propagates through the sigma bonds, increasing the partial positive charge on the adjacent carbonyl carbons (C2 and C4) and enhancing their electrophilicity.

Steric Effects: The fluorine atoms are relatively small, so steric hindrance is less of a factor compared to larger halogens. However, their presence does occupy space and can influence the trajectory of incoming nucleophiles.

Radical Reactivity: While the primary reactivity is ionic, the character of fluorinated radicals is noteworthy. Unlike the trifluoromethyl radical (•CF₃), which is electrophilic, the difluoromethyl radical (•CF₂H) is known to be nucleophilic, similar to alkyl radicals. nih.gov This suggests that radical abstraction or addition reactions involving the C3 position would exhibit nucleophilic character. nih.gov

The table below summarizes the electronic influence of the gem-difluoro group on the molecule's reactive sites.

| Reactive Site | Property Affected | Influence of gem-Difluoro Group | Consequence |

| Carboxylic Acid (-COOH) | Acidity (pKa) | Increased | More readily deprotonated. |

| Carboxylic Carbonyl (C=O) | Electrophilicity | Increased | More reactive towards nucleophiles. |

| Methoxycarbonyl (C=O) | Electrophilicity | Increased | More susceptible to nucleophilic acyl substitution. |

| C2 Methylene (B1212753) Protons (-CH₂-) | Acidity | Increased | More easily deprotonated to form an enolate. |

Reaction Mechanisms Involving the Butanoic Acid Core

Like other β-dicarbonyl compounds, this compound can exist as a mixture of two constitutional isomers in rapid equilibrium: the keto form and the enol form. libretexts.org This process is known as keto-enol tautomerism. The equilibrium is often catalyzed by acid or base. youtube.com

The enol form is generated by the deprotonation of a carbon alpha to a carbonyl group (in this case, the C2 position), followed by protonation of the carbonyl oxygen. The presence of the electron-withdrawing gem-difluoro group at the C3 position increases the acidity of the C2 protons, facilitating the formation of the enolate intermediate necessary for tautomerization. However, theoretical studies on α-fluoro-β-diketones suggest that α-fluorine substitution can lessen intramolecular hydrogen bonding in the enol form, which could potentially favor the keto tautomer's stability. bit.edu.cn The equilibrium position is also highly dependent on the solvent.

This tautomerism is crucial for many reactions, as the enol or enolate form is a key nucleophilic intermediate. For instance, it allows for reactions such as alkylation or halogenation at the C2 position.

One of the most characteristic reactions of β-keto acids is decarboxylation (the loss of CO₂), which typically occurs upon heating. masterorganicchemistry.comlibretexts.org The mechanism for this reaction proceeds through a cyclic, six-membered transition state. libretexts.orgdoubtnut.com

The carboxylic acid proton is transferred to the carbonyl oxygen of the β-keto group (in this case, the ester carbonyl).

This is a concerted pericyclic reaction where the O-H bond forms, a C-C single bond breaks (releasing CO₂), and a C=C double bond forms, resulting in an enol intermediate. masterorganicchemistry.com

The enol intermediate then rapidly tautomerizes to the more stable keto product.

For this compound, this pathway would lead to the formation of methyl 3,3-difluoropropanoate and carbon dioxide. While decarboxylation is generally thermodynamically favorable for β-keto acids, the kinetics can be slow without catalysis. nih.gov The presence of the gem-difluoro group can influence the rate of this reaction, although detailed kinetic studies on this specific compound are not widely available. In related systems, thermal decarboxylation of similar fluorinated β-keto acids has been observed. researchgate.net

The table below outlines the key mechanistic steps in the decarboxylation of this compound.

| Step | Description | Intermediate/Product |

| 1 | Formation of a cyclic, six-membered transition state involving the carboxylic acid proton and the ester carbonyl oxygen. | Cyclic Transition State |

| 2 | Concerted bond rearrangement: cleavage of the C2-C3 bond, formation of CO₂, and formation of an enol. | Enol of methyl 3,3-difluoropropanoate + CO₂ |

| 3 | Tautomerization of the enol to the final ketone (ester) product. | Methyl 3,3-difluoropropanoate |

Ester Hydrolysis and Transesterification Kinetics

The hydrolysis and transesterification of the methyl ester in this compound are fundamental reactions. The presence of two fluorine atoms on the adjacent carbon (C3) is expected to significantly influence the reaction rates through inductive effects.

Ester Hydrolysis: Under acidic conditions, the hydrolysis would proceed via the AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. The electron-withdrawing fluorine atoms would destabilize the protonated carbonyl, potentially slowing the reaction compared to a non-fluorinated analog. In base-catalyzed hydrolysis (saponification), the BAC2 mechanism would dominate. Here, the inductive effect of the fluorine atoms would make the carbonyl carbon more electrophilic and susceptible to hydroxide attack, likely accelerating the rate of this reaction.

Transesterification: Transesterification, the conversion of the methyl ester to another ester, can be catalyzed by either acid or base. The kinetics would be similarly influenced by the difluoro substitution. The relative rates would depend on the nucleophilicity of the incoming alcohol and the stability of the tetrahedral intermediate, which is again modulated by the electronic effects of the fluorine atoms.

Below is a table summarizing the expected kinetic effects on these reactions.

| Reaction | Catalyst | Expected Rate-Determining Step | Influence of Difluoro Group |

| Hydrolysis | Acid (H⁺) | Nucleophilic attack by H₂O | Rate decrease (destabilization of protonated carbonyl) |

| Hydrolysis | Base (OH⁻) | Nucleophilic attack by OH⁻ | Rate increase (increased electrophilicity of carbonyl C) |

| Transesterification | Acid (H⁺) | Nucleophilic attack by R'OH | Rate decrease |

| Transesterification | Base (OR'⁻) | Nucleophilic attack by OR'⁻ | Rate increase |

Cyclization and Annulation Reactions of this compound

The bifunctional nature of this compound, containing both a carboxylic acid and an ester, makes it a potential precursor for cyclization reactions. Intramolecular reactions could lead to the formation of cyclic anhydrides or other heterocyclic structures, particularly upon activation of the carboxylic acid group (e.g., conversion to an acid chloride or using a coupling agent).

Annulation reactions, which involve the formation of a new ring onto an existing structure, would typically require reaction with a bifunctional reagent. For instance, reaction with a diamine could potentially lead to the formation of a diazepinone derivative, though the specific conditions would be critical to control the outcome. The gem-difluoro group would be expected to influence the conformational preferences of any resulting ring systems.

Redox Chemistry of this compound

The reduction of the ester carbonyl group in this compound to a primary alcohol can be achieved using powerful reducing agents. The carboxylic acid moiety would also be susceptible to reduction.

Common reagents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent that would reduce both the ester and the carboxylic acid to the corresponding diol, 3,3-difluorobutane-1,4-diol.

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of esters. chemscene.com This could potentially allow for the selective reduction of the carboxylic acid to an alcohol, yielding 3,3-difluoro-4-hydroxybutanoic acid methyl ester.

The choice of reagent is crucial for achieving chemoselectivity, as summarized in the table below.

| Reagent | Functional Group Reduced | Product |

| LiAlH₄ | Ester & Carboxylic Acid | 3,3-difluorobutane-1,4-diol |

| BH₃·THF | Carboxylic Acid (selective) | 3,3-difluoro-4-hydroxybutanoic acid methyl ester |

The butanoic acid skeleton of this compound is generally robust towards oxidation under mild conditions. The presence of the electron-withdrawing difluoro group at the C3 position would make the C-H bonds at C2 more electron-deficient and less susceptible to radical-based oxidation processes.

Forced oxidation conditions, such as treatment with strong oxidants like potassium permanganate or chromic acid at elevated temperatures, would likely lead to the cleavage of the carbon-carbon backbone, resulting in smaller fluorinated carboxylic acids and carbon dioxide. The specific products would depend on the precise conditions employed. It is important to note that the oxidation of saturated carbon chains typically requires harsh conditions and may lack selectivity.

Stereochemical Aspects of Reactions Involving this compound

Reactions that create a new stereocenter in this compound can proceed with diastereoselectivity if a chiral center is already present or is introduced in the course of the reaction. For the parent molecule, which is achiral, diastereoselectivity would be observed in reactions that generate two or more stereocenters simultaneously.

For example, if the enolate of the ester were to be formed and reacted with an aldehyde (an aldol (B89426) reaction), a new stereocenter would be created at C2 and another at the newly formed alcohol. The gem-difluoro group at C3 could exert a steric and electronic influence on the transition state, potentially favoring the formation of one diastereomer over the other. The exact diastereomeric ratio would depend on the reaction conditions, the nature of the base used to form the enolate, and the specific aldehyde reactant.

Enantioselective Reactions and Chiral Catalyst Applications

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of paramount importance. For a molecule like this compound, the creation of a chiral center, typically at the C4 position through reduction of a keto-precursor, represents a key strategic approach to obtaining enantiomerically pure products. The primary route for such a transformation is the asymmetric reduction of a precursor like methyl 2,2-difluoro-3-oxobutanoate. This can be achieved through two main strategies: chiral metal-catalyzed hydrogenation and biocatalysis.

The asymmetric hydrogenation of β-keto esters is a well-established and powerful tool in organic synthesis for the production of chiral β-hydroxy esters. This reaction has been extensively studied, and a variety of highly efficient chiral catalysts have been developed. Ruthenium-based catalysts, particularly those employing diphosphine ligands such as BINAP and its derivatives, are prominent in this field. These catalytic systems are known for their high catalytic activities and the excellent enantioselectivities they can achieve under various reaction conditions. The choice of solvent, temperature, and additives can significantly influence the stereochemical outcome of the reaction.

While the asymmetric hydrogenation of non-fluorinated β-keto esters is common, the presence of fluorine atoms in the substrate can present unique challenges and opportunities. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the adjacent carbonyl group and its interaction with the chiral catalyst. Research into the asymmetric hydrogenation of fluorinated β-ketoesters has demonstrated the efficacy of certain specialized chiral ligands. For instance, Difluorphos, an atropisomeric diphosphine ligand with electron-withdrawing fluorine substituents, has been shown to be highly effective in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters, achieving enantioselectivities of up to 99%. acs.org This highlights the importance of ligand design in achieving high levels of stereocontrol for fluorinated substrates. Iridium-based catalytic systems, while less explored for β-keto esters compared to ruthenium catalysts, have also shown promise in the asymmetric hydrogenation of related fluorinated ketones. acs.orgresearchgate.net

The following interactive table summarizes representative results for the asymmetric hydrogenation of β-keto esters, including fluorinated analogues, which are relevant to the synthesis of chiral precursors for this compound.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Chiral Catalysts

| Substrate | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl acetoacetate (B1235776) | Ru(II) | BINAP | Methanol (B129727) | 25 | >95 | 98 | General literature |

| Ethyl 4,4-difluoroacetoacetate | Ru(II) | Difluorphos | Methanol | 50 | High | 99 | acs.org |

| β-aryl β-keto amide | Ir(I) | f-diaphos | Toluene | 25 | 99 | 99 | researchgate.net |

Beyond transition metal catalysis, biocatalysis offers a green and highly selective alternative for the enantioselective reduction of keto acids. Enzymes, such as lactate dehydrogenases (LDHs), have been successfully employed for the asymmetric reduction of fluorinated pyruvate derivatives to their corresponding chiral α-hydroxy acids with excellent enantiomeric excess (>99.5%). nih.gov This approach often utilizes a cofactor regeneration system, for example, using formate dehydrogenase, to ensure the efficiency of the process. nih.gov The high stereoselectivity of these enzymatic reductions is attributed to the specific binding of the substrate in the chiral active site of the enzyme. Given the structural similarity, it is highly probable that a suitable reductase or dehydrogenase could be identified or engineered for the enantioselective reduction of the keto-precursor of this compound.

Derivatization Strategies and Analogue Synthesis Based on 3,3 Difluoro 4 Methoxy 4 Oxobutanoic Acid

Synthesis of Novel Fluoro-oxo-butanoic Acid Derivatives

The presence of distinct functional groups—a carboxylic acid, a methyl ester, and a ketone—within 3,3-difluoro-4-methoxy-4-oxobutanoic acid allows for selective chemical transformations to generate a variety of derivatives.

Modification at the Carboxylic Acid Group (e.g., Amide, Anhydride, Salt Formation)

The carboxylic acid moiety is a primary site for modification, readily undergoing standard transformations to produce amides, anhydrides, and salts.

Amide Formation: Amide derivatives are commonly synthesized through coupling reactions. Standard peptide coupling reagents can be employed to react the carboxylic acid with a wide range of primary and secondary amines. For instance, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) facilitates the formation of an active ester intermediate, which then reacts with an amine to yield the corresponding amide. This method is highly versatile and allows for the incorporation of various substituents, enabling the modulation of the molecule's physicochemical properties.

Anhydride Formation: The carboxylic acid can be converted into a symmetric or mixed anhydride. Treatment with a dehydrating agent, such as a carbodiimide, in the absence of a nucleophile can lead to the formation of a symmetric anhydride. Alternatively, reaction with an acyl chloride or chloroformate can produce a mixed anhydride, which serves as an activated intermediate for subsequent reactions, such as acylation of alcohols or amines.

Salt Formation: As a carboxylic acid, the compound readily forms salts upon reaction with inorganic or organic bases. The introduction of fluorine atoms at the C3 position significantly increases the acidity of the carboxylic acid group due to the powerful electron-withdrawing effect of fluorine. This enhanced acidity facilitates deprotonation and salt formation with a wide variety of bases, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and amines (e.g., triethylamine, diisopropylethylamine). These salt derivatives often exhibit altered solubility and stability profiles compared to the parent acid.

Table 1: Examples of Reagents for Carboxylic Acid Modification

| Derivative Type | Reagent Class | Specific Example(s) |

|---|---|---|

| Amide | Coupling Agents | EDC/NHS, Diisopropylcarbodiimide (DIPCDI) |

| Amide | Amines | Primary amines, Secondary amines |

| Anhydride | Dehydrating Agents | Carbodiimides |

| Anhydride | Acylating Agents | Acyl chlorides, Chloroformates |

| Salt | Inorganic Bases | NaOH, K₂CO₃ |

Modifications at the Ester Moiety (e.g., Different Alcohol Components)

The methyl ester group provides another handle for structural diversification, primarily through transesterification reactions. By treating this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups.

This process allows for the introduction of a wide range of alcohol-derived fragments, which can influence the molecule's steric and electronic properties, as well as its lipophilicity and metabolic stability. The reaction conditions, such as the choice of catalyst, temperature, and removal of methanol (B129727) byproduct, are critical for achieving high conversion rates.

Transformations of the Carbonyl Functionality (e.g., Oxime, Hydrazone, Alcohol Formation)

The ketone carbonyl group is a key site for a variety of chemical transformations, leading to derivatives with significantly altered structures and electronic properties.

Oxime and Hydrazone Formation: The ketone readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form oximes. Similarly, condensation with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The resulting C=N double bond can exist as E/Z isomers, adding another layer of structural diversity.

Alcohol Formation: The ketone can be selectively reduced to a secondary alcohol without affecting the ester or carboxylic acid groups using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, converting the carbonyl group into a hydroxyl group. This reduction introduces a new chiral center into the molecule, producing a racemic mixture of the corresponding 3,3-difluoro-4-hydroxy-4-methoxybutanoic acid, which could potentially be resolved into its constituent enantiomers.

Table 2: Transformations of the Ketone Functionality

| Transformation | Reagent(s) | Functional Group Formed |

|---|---|---|

| Oximation | Hydroxylamine (NH₂OH) | Oxime (C=NOH) |

| Hydrazone Formation | Hydrazine (N₂H₄), Substituted Hydrazines | Hydrazone (C=N-NHR) |

Generation of Complex Scaffolds Utilizing this compound

Beyond simple derivatization, the polyfunctional nature of this compound makes it an ideal precursor for the construction of more complex molecular architectures, including heterocyclic systems and polyfunctional molecules.

Incorporation into Heterocyclic Systems (e.g., Pyrazoles, Pyrrolidones)

The 1,3-dicarbonyl-like relationship between the ketone and the carboxylic acid/ester moiety is a classic structural motif for the synthesis of five- and six-membered heterocyclic rings.

Pyrazole (B372694) Synthesis: The reaction of this compound with hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives. The initial formation of a hydrazone at the ketone position can be followed by an intramolecular cyclization-condensation reaction involving the ester or carboxylic acid group, resulting in a substituted pyrazolone (B3327878) or pyrazole ring. The difluoromethylene group would be positioned adjacent to the newly formed heterocyclic ring, imparting unique electronic properties to the final structure.

Pyrrolidone Synthesis: Reductive amination of the ketone, followed by intramolecular cyclization, can be a viable route to substituted pyrrolidones (γ-lactams). This would involve the reaction of the keto-acid with an amine and a reducing agent (e.g., sodium cyanoborohydride) to form an intermediate amino acid, which could then cyclize to form the five-membered lactam ring.

Formation of Polyfunctional Molecules

The strategic and sequential modification of the different functional groups in this compound allows for its use as a scaffold to build molecules with multiple, precisely placed functional groups. For example, one could first form an amide at the carboxylic acid terminus, then reduce the ketone to a hydroxyl group, and finally saponify the ester to reveal a new carboxylic acid. This stepwise approach enables the creation of complex, non-symmetrical molecules that would be challenging to synthesize by other means. Conjugation with arylhydrazines, for instance, can be used as a pathway to form triazole derivatives. The difluoromethylene unit remains as a key structural element, influencing the properties of the final polyfunctional molecule.

Design and Synthesis of Fluorinated Analogues with Modified Alkyl Chains

The modification of the alkyl chain in derivatives of this compound is a key strategy for creating diverse molecular architectures. The primary site for such modifications is the C-2 position, which is activated by the two adjacent carbonyl groups. Synthetic approaches to introduce or alter alkyl substituents at this position typically involve the generation of an enolate intermediate followed by reaction with an electrophile.

One common strategy involves the direct alkylation of the parent β-keto ester. The acidic proton at the C-2 position can be removed by a suitable base to form an enolate. The choice of base is critical to avoid side reactions such as hydrolysis of the ester or Claisen condensation. Non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. The resulting enolate can then be reacted with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce new alkyl chains.

For instance, the synthesis of a methyl-substituted analogue would proceed via deprotonation with NaH followed by quenching the resulting enolate with methyl iodide. The general scheme for this alkylation is depicted below:

Scheme 1: General Alkylation of this compound

Step 1: Enolate Formation

HOOC-CH(R)-CF₂-COOCH₃ + Base → ⁻OOC-C⁻(R)-CF₂-COOCH₃ + Base-H⁺

Step 2: Alkylation

⁻OOC-C⁻(R)-CF₂-COOCH₃ + R'-X → HOOC-CH(R)(R')-CF₂-COOCH₃ + X⁻

Where R is initially H, and R' is the new alkyl group.

Another powerful method for modifying the alkyl chain is through condensation reactions. For example, a Knoevenagel condensation could be employed by reacting the active methylene (B1212753) group of this compound with an aldehyde or ketone. This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt, would lead to the formation of a new carbon-carbon double bond, which can then be subjected to further transformations like hydrogenation to yield a saturated alkyl chain.

The synthesis of more complex analogues can be achieved through multi-step sequences. For example, the introduction of a functionalized alkyl chain can be accomplished by using an alkylating agent that contains a protected functional group. This protected group can be deprotected in a later step and subjected to further chemical modifications.

| Starting Material | Reagents | Product | Modification Type |

| This compound | 1. NaH, THF; 2. CH₃I | 2-methyl-3,3-difluoro-4-methoxy-4-oxobutanoic acid | C-2 Alkylation |

| This compound | 1. LDA, THF, -78 °C; 2. PhCH₂Br | 2-benzyl-3,3-difluoro-4-methoxy-4-oxobutanoic acid | C-2 Alkylation |

| This compound | Benzaldehyde, Piperidine, Acetic Acid | 2-(phenylmethylene)-3,3-difluoro-4-methoxy-4-oxobutanoic acid | Knoevenagel Condensation |

| 2-(phenylmethylene)-3,3-difluoro-4-methoxy-4-oxobutanoic acid | H₂, Pd/C | 2-benzyl-3,3-difluoro-4-methoxy-4-oxobutanoic acid | Reduction |

This table presents hypothetical derivatization reactions based on established chemical principles for β-keto esters.

Structure-Reactivity Relationships in this compound Derivatives (Focus on Chemical Reactivity)

The chemical reactivity of this compound and its derivatives is profoundly influenced by the gem-difluoro group at the C-3 position. The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect through the sigma bond framework (inductive effect). This has several important consequences for the molecule's reactivity.

Firstly, the acidity of the C-2 proton is significantly increased compared to its non-fluorinated counterpart. The electron-withdrawing nature of the CF₂ group stabilizes the conjugate base (enolate) formed upon deprotonation, making the proton more readily abstracted. This enhanced acidity facilitates the alkylation and condensation reactions discussed in the previous section.

Secondly, the electrophilicity of the adjacent carbonyl carbon (C-4) is enhanced. The inductive effect of the CF₂ group pulls electron density away from the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the conditions required for reactions such as ester hydrolysis or amidation. For instance, derivatives of this compound may undergo hydrolysis under milder conditions than their non-fluorinated analogues.

The presence of the gem-difluoro group also impacts the stability of intermediates. For example, in reactions involving the formation of a carbocation or a radical at the C-3 position, the fluorine atoms can have a destabilizing effect due to their electron-withdrawing nature. However, in some cases, fluorine can stabilize adjacent positive charges through back-donation of its lone pairs into an empty p-orbital, a phenomenon known as the "fluorine-gauche effect," although this is highly dependent on the geometry of the intermediate.

The reactivity of the ester group can also be modulated. The electron-withdrawing effect of the difluoroalkyl chain can make the ester less prone to certain reactions while enhancing others. For example, the increased electrophilicity of the carbonyl carbon can facilitate transesterification or amidation reactions.

| Structural Feature | Effect on Reactivity | Example Reaction |

| C-3 gem-difluoro group | Increased acidity of C-2 protons | Facile enolate formation for alkylation |

| C-3 gem-difluoro group | Increased electrophilicity of C-4 carbonyl carbon | Enhanced rate of nucleophilic acyl substitution (e.g., amidation) |

| C-2 Alkyl substituent | Steric hindrance around the C-2 position | Decreased rate of further alkylation at C-2 |

| C-2 Alkyl substituent | Electronic effects (donating/withdrawing) | Modulation of C-2 proton acidity |

This table summarizes the key structure-reactivity relationships based on general principles of organic chemistry and studies of analogous fluorinated compounds.

Computational and Theoretical Investigations of 3,3 Difluoro 4 Methoxy 4 Oxobutanoic Acid

Electronic Structure Analysis

Charge Distribution and Atomic Partial Charges

Without established research, any attempt to generate data for these specific computational and theoretical investigations would be speculative and would not adhere to the principles of scientific accuracy.

Reactivity Indices and Fukui Functions

Reactivity indices derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive nature of a molecule. For 3,3-difluoro-4-methoxy-4-oxobutanoic acid, these indices help to identify which atomic sites are most susceptible to nucleophilic or electrophilic attack. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

Computational analyses, often performed using DFT methods, can determine the values of the Fukui functions (f+, f-, and f0) for each atom in the molecule. nih.gov These functions correspond to the sites most reactive towards nucleophilic attack, electrophilic attack, and radical attack, respectively. For this compound, the carbonyl carbon of the carboxylic acid and the ester group are expected to be significant electrophilic sites. The oxygen atoms of these groups, in turn, would be primary nucleophilic centers. The presence of the electron-withdrawing fluorine atoms significantly influences the electron distribution and, consequently, the reactivity of the entire molecule. The charge distribution and reactive regions of a molecule can be highlighted using MEP (Molecular Electrostatic Potential) and Fukui functions. nih.gov

Theoretical Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable comparison for experimental data. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra for this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net These calculations, typically performed with DFT at a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the chemical shifts of the protons and carbons in the molecule. nih.govresearchgate.net The predicted spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations can predict the positions and intensities of the characteristic absorption bands, such as the C=O stretching of the carboxylic acid and the ester, the C-F stretching, and the O-H stretching vibrations. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically of the n → π* and π → π* type associated with the carbonyl groups.

Below is a table summarizing the types of theoretical spectroscopic data that can be generated for this compound.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR | GIAO, DFT | ¹H and ¹³C chemical shifts, coupling constants. |

| IR | DFT | Vibrational frequencies and intensities of functional groups (C=O, C-F, O-H). |

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax), oscillator strengths, and nature of electronic transitions (e.g., n → π, π → π). |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. nih.gov These methods allow for the exploration of reaction pathways that may be difficult to study experimentally.

Transition State Characterization

A crucial aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS). nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the geometry of the transition state on the potential energy surface. Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects in Theoretical Reaction Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. researchgate.net Theoretical models can account for solvent effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that treats the solvent as a continuous dielectric medium. researchgate.net Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net For reactions of this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the activation barriers and reaction pathways. researchgate.net

Role of 3,3 Difluoro 4 Methoxy 4 Oxobutanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Molecules

The value of a synthetic building block is measured by its ability to serve as a reliable starting point for the construction of more complex molecular architectures. While direct and extensive examples of the use of 3,3-difluoro-4-methoxy-4-oxobutanoic acid are not widely reported, the broader class of difluoro-β-keto esters is recognized for its role in synthesizing complex fluorinated molecules. These precursors are instrumental in creating molecules with precisely placed gem-difluoro units, which can act as bioisosteres for carbonyl groups or other functional moieties.

For instance, related difluorinated building blocks are employed in the synthesis of unnatural fluorine-containing amino acids. The development of methodologies to access complex non-proteinogenic amino acids has seen rapid growth, with a focus on incorporating multiple fluorine atoms. Furthermore, the synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks highlights the utility of difluorinated synthons in creating novel scaffolds for medicinal chemistry. These spirocyclic structures can significantly improve the pharmacological profile of lead molecules.

Intermediate in the Creation of Agrochemical and Material Science Intermediates (Focus on synthesis)

In the realm of agrochemicals, the introduction of fluorine often leads to enhanced efficacy and metabolic stability of active ingredients. Difluoromethyl and difluoroacetyl groups are common pharmacophores in modern fungicides and herbicides. For example, esters of 3-(difluoromethyl)-1-methyl-4-pyrazolecarboxylic acid are key intermediates in the synthesis of certain fungicides. The synthesis of these pyrazole (B372694) derivatives often involves the reaction of a hydrazine (B178648) with a difluorinated acetoacetate (B1235776) precursor.

The synthesis of such agrochemical intermediates underscores the potential of compounds like this compound. The difluoro-β-keto ester moiety is a key reactive handle for constructing heterocyclic systems that form the core of many commercial agrochemicals. The development of efficient synthetic routes to these intermediates is a critical aspect of process chemistry in the agrochemical industry.

| Agrochemical Class | Key Intermediate Structure | Relevance of Difluorinated Building Blocks |

| Pyrazole Fungicides | 3-(Difluoromethyl)-1-methyl-4-pyrazolecarboxylic acid ester | The difluoromethyl group is introduced via a difluorinated precursor. |

| HPPD Inhibiting Herbicides | Triketone or pyrazole moieties | Difluorinated analogs can be synthesized to modulate activity and properties. |

Contribution to Asymmetric Synthesis Methodologies

The prochiral nature of the ketone in this compound makes it a theoretical substrate for stereoselective transformations, a key aspect of modern synthetic chemistry.

The ketone functionality in this compound is prochiral, meaning it can be transformed into a chiral center. The stereoselective reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. Biocatalytic reductions using whole-cell systems or isolated enzymes are often employed for their high enantioselectivity under mild conditions.

While specific studies on the stereoselective reduction of this compound are not prominent, the reduction of similar fluorinated ketones is an area of active research. The electronic effect of the adjacent difluoromethylene group can influence the reactivity and the stereochemical outcome of the reduction.

| Transformation | Potential Chiral Product | Significance |

| Stereoselective Reduction | (R)- or (S)-3,3-difluoro-4-hydroxy-4-methoxy-4-oxobutanoic acid | Access to chiral fluorinated building blocks. |

| Asymmetric Aldol (B89426) Addition | Adducts with new stereocenters | Creation of complex, stereodefined fluorinated structures. |

Applications in Fluoroalkylation and Fluoroacylation Reactions

Fluoroalkylation and fluoroacylation reactions are fundamental transformations for the introduction of fluorinated motifs into organic molecules. While there is no direct evidence of this compound being used as a reagent in these reactions, its structural components are relevant. For example, related difluoroenolates can be generated from α,α-difluoro-β-keto esters through decarboxylation, which can then participate in aldol reactions to form new carbon-carbon bonds.

Fluoroacylation reactions often employ fluorinated carboxylic acids or their derivatives. It is conceivable that derivatives of this compound could be developed for such purposes, although specific examples are not currently documented.

Design of Novel Reagents and Catalysts Utilizing this compound Motifs

The development of new reagents and catalysts is a driving force in synthetic chemistry. The unique electronic properties of the difluoromethylene group could be harnessed in the design of novel Lewis acids or organocatalysts. For instance, the electron-withdrawing nature of the CF2 group could modulate the acidity of a nearby proton or the Lewis acidity of a metal center in a catalyst complex. However, there are no specific reports in the literature detailing the design and application of reagents or catalysts derived directly from this compound.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The synthesis of β,β-difluorocarboxylic acids and their esters, including 3,3-difluoro-4-methoxy-4-oxobutanoic acid, predominantly relies on the deoxofluorination of the corresponding β-keto esters. thieme.dethieme-connect.com This transformation is a cornerstone of organofluorine chemistry.

Key synthetic methods include the use of fluorinating agents like sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST). thieme.denih.gov The reaction mechanism is understood to involve the conversion of the enol form of the β-keto ester to a gem-difluoro compound. While effective, these reagents are hazardous, necessitating careful handling and the exploration of safer alternatives. thieme.de

Mechanistic studies on the fluorination of β-keto esters have highlighted the importance of the enol or enolate intermediate. Catalytic enantioselective fluorination methods, often employing metal complexes or organocatalysts, proceed via the formation of a chiral enolate that is then attacked by an electrophilic fluorine source like Selectfluor®. researchgate.netmdpi.com While much of this work focuses on α-fluorination, the principles can inform strategies for gem-difluorination.

Table 1: Common Deoxofluorination Reagents for β-Keto Esters

| Reagent | Description | Key Considerations |

| Sulfur Tetrafluoride (SF₄) | A powerful and efficient reagent for deoxofluorination. | Highly toxic and corrosive gas, requiring specialized equipment. thieme.dethieme-connect.com |

| Diethylaminosulfur Trifluoride (DAST) | A more manageable liquid fluorinating agent compared to SF₄. | Can be thermally unstable and requires careful handling. nih.govrsc.org |

Unexplored Reactivity and Transformational Potentials of this compound

The reactivity of this compound remains a largely uncharted territory, presenting numerous opportunities for investigation. The gem-difluoro group significantly influences the acidity of the adjacent methylene (B1212753) protons and the electrophilicity of the carbonyl carbon, opening up unique reaction pathways.

The gem-difluoroalkene moiety, which could potentially be formed from this compound, is known to be a versatile synthetic intermediate. nih.gov These alkenes can act as mimics of carbonyl groups and are susceptible to nucleophilic attack, leading to the formation of more complex fluorinated molecules. beilstein-journals.org The transformation of this compound into such valuable building blocks is a promising area for future research. Defluorinative hydrolysis or alcoholysis of gem-difluoroolefins can also lead to the formation of carboxylic acids or esters, representing a one-carbon homologation method. oup.com

Opportunities for Green Chemistry and Sustainable Synthesis of this compound

The traditional synthesis of fluorinated compounds often involves hazardous reagents and harsh conditions. tandfonline.com The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to this compound.

Key areas for improvement include:

Safer Fluorinating Agents: The development and use of less toxic and more stable fluorinating agents are crucial. numberanalytics.com

Catalytic Methods: Transition metal-catalyzed and organocatalytic approaches can reduce the need for stoichiometric amounts of hazardous reagents and enable reactions under milder conditions. numberanalytics.comrsc.org

Alternative Solvents: The use of greener solvents or even solvent-free conditions, such as ball milling, can significantly reduce the environmental impact of the synthesis. rsc.org

Electrochemical Fluorination: This technique offers a reagent-free approach to fluorination, using electricity to drive the reaction in the presence of a fluoride (B91410) source. numberanalytics.com

The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, provide a comprehensive guide for the sustainable production of this and other fluorinated compounds. tandfonline.com

Prospects for Novel Derivatizations and Advanced Synthetic Applications

The carboxylic acid and ester functionalities in this compound provide handles for a wide range of derivatizations. These transformations could lead to novel compounds with interesting biological or material properties.

Derivatization of the carboxylic acid group, for instance through amidation, could yield a variety of amides. nih.gov The ester group can be hydrolyzed or transesterified. Furthermore, the ketone can be reduced to an alcohol or converted to other functional groups. These transformations could be used to build complex molecular architectures.

The development of rapid and efficient derivatization methods is also important for the analytical determination of fluorinated carboxylic acids in various matrices. acs.orgresearchgate.netresearchgate.netmagtech.com.cn

Emerging Computational Strategies for Predicting Chemical Reactivity and Molecular Design

Computational chemistry is becoming an indispensable tool in modern chemical research. acs.org For a molecule like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Time-dependent density functional theory (TD-DFT) can be used to predict spectroscopic properties, which can aid in the identification and characterization of the molecule and its derivatives. clemson.edu Computational modeling can also be used to:

Elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes.

Understand the impact of the fluorine atoms on the molecule's electronic structure and reactivity. nih.gov

Design novel derivatives with specific desired properties.

By benchmarking computational parameters against experimental data for similar fluorinated molecules, researchers can develop accurate models to guide future synthetic efforts and accelerate the discovery of new applications for this compound and related compounds. clemson.edu

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-difluoro-4-methoxy-4-oxobutanoic acid, and how can purity be ensured?